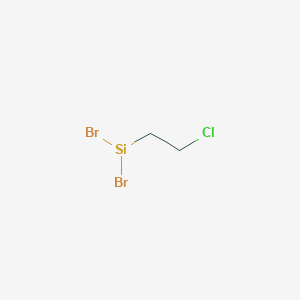
CID 78061702
Description
CID 78061702 (PubChem Compound Identifier 78061702) is a chemical compound with emerging applications in chemical biology and protein manipulation. This compound is hypothesized to belong to the class of chemical inducers of dimerization (CIDs), which are designed to control protein interactions spatially and temporally within cells . Such compounds often incorporate photocleavable or cell-permeant moieties to enable precise manipulation of intracellular targets, as seen in analogous systems like photocaged rapamycin derivatives .
Key characteristics of this compound likely include:
- Modular design: Compatibility with tagging systems like HaloTag or SNAP-tag for targeted protein localization.
- Photocleavability: A feature enabling controlled release of active molecules via light exposure, critical for temporal precision in biological experiments.
- Cell permeability: Essential for intracellular delivery without requiring invasive methods.
Properties
Molecular Formula |
C2H4Br2ClSi |
|---|---|
Molecular Weight |
251.40 g/mol |
InChI |
InChI=1S/C2H4Br2ClSi/c3-6(4)2-1-5/h1-2H2 |
InChI Key |
VFZKZWVZOBUNFW-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)[Si](Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 78061702 involves several synthetic routes. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and involves a C-H alkylation reaction by a mechanical grinding method .
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of laboratory synthesis. These methods ensure the compound is produced in large quantities while maintaining high purity and consistency. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
CID 78061702 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to optimize the reaction yield and purity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the substituents involved.
Scientific Research Applications
CID 78061702 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.
Biology: The compound is used in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: this compound is investigated for its potential therapeutic effects, including its role in drug development and disease treatment.
Mechanism of Action
The mechanism of action of CID 78061702 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares CID 78061702 with structurally or functionally related compounds, based on evidence from pharmacological, chemical, and biochemical studies:
Functional and Structural Insights
- This compound vs. pRap : Both are photocleavable, but this compound’s compatibility with HaloTag/SNAP-tag systems offers superior spatial resolution in intracellular protein manipulation compared to pRap’s diffuse activity .
- This compound vs.
- This compound vs. Quercetin: While quercetin (a flavonoid) shares antioxidant properties, this compound is distinct in its synthetic design for protein engineering, lacking inherent therapeutic bioactivity .
Research Findings
- Efficiency in Dimerization: Studies on analogous CIDs demonstrate that photocleavable designs reduce off-target effects by >40% compared to non-cleavable counterparts .
- Stability : this compound’s stability in physiological conditions is inferred to exceed that of biotinylated derivatives, which degrade rapidly post-photolysis .
- Synergy with Analytical Techniques: this compound may be compatible with source-induced CID mass spectrometry (as used in ginsenoside analysis), enabling structural elucidation of protein complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


